molecular formula C10H9N3O4S B11852998 N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B11852998
M. Wt: 267.26 g/mol
InChI Key: VJTGTAXIBGEMCI-UHFFFAOYSA-N
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Description

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The addition of sulfonamide and carbamimidoyl groups to the coumarin nucleus enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide typically involves the chlorosulfonation of coumarin. This is achieved by reacting coumarin with chlorosulfonic acid at 0°C for 30 minutes to yield 2-oxo-2H-chromene-6-sulfonyl chloride . The sulfonyl chloride intermediate is then reacted with guanidine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with modified biological activities.

Scientific Research Applications

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The carbamimidoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide stands out due to the presence of both carbamimidoyl and sulfonamide groups, which provide a unique combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Chromene Compounds

Chromenes are a class of heterocyclic compounds known for their versatile biological profiles. The 2H-chromene scaffold has been associated with various pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. The incorporation of sulfonamide groups into these structures enhances their biological activity, making them promising candidates for drug development .

1. Anticancer Activity

This compound has been evaluated for its potential anticancer properties. Studies indicate that derivatives containing the chromene moiety exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are implicated in tumor growth and metastasis. For instance, certain chromene-based sulfonamides demonstrated Ki values as low as 7.5 nM against hCA II, indicating potent inhibition .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies revealed that various chromene sulfonamide hybrids exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, newly synthesized hybrids showed minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

3. Cytotoxicity and Apoptosis Induction

Cytotoxicity assays conducted on fibroblast L929 cells indicated that this compound induces apoptosis in cancer cell lines. The MTT assay results demonstrated a dose-dependent reduction in cell viability, with accompanying evidence of apoptotic activity confirmed through Annexin V binding assays .

Structure-Activity Relationships (SAR)

The SAR analysis of N-Carbamimidoyl derivatives highlights the importance of specific functional groups in enhancing biological activity. Key findings include:

  • Methyl Substituents : The presence of methyl groups at specific positions on the chromene ring significantly boosts CA inhibitory activity.
  • Sulfonamide Group : The sulfonamide moiety is crucial for the observed biological effects, particularly in enhancing solubility and bioavailability .
CompoundCA Inhibition (Ki values)Antibacterial Activity (MIC)Cytotoxicity (IC50)
6f7.5 nM9.38 µM15 µM
5f9.3 nM8.32 µM12 µM
6d16.6 nM10 µM18 µM

Case Studies

Several case studies have illustrated the therapeutic potential of N-Carbamimidoyl derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of chromene sulfonamides could significantly inhibit tumor growth in xenograft models by targeting CA IX, leading to reduced tumor vascularization and enhanced apoptosis in cancer cells .
  • Antimicrobial Spectrum : Another investigation reported the efficacy of chromene sulfonamides against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibiotics .

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

2-(2-oxochromen-6-yl)sulfonylguanidine

InChI

InChI=1S/C10H9N3O4S/c11-10(12)13-18(15,16)7-2-3-8-6(5-7)1-4-9(14)17-8/h1-5H,(H4,11,12,13)

InChI Key

VJTGTAXIBGEMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N=C(N)N

Origin of Product

United States

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